molecular formula C14H14N2O3S B232325 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide

2-{[(4-Methylphenyl)sulfonyl]amino}benzamide

Cat. No. B232325
M. Wt: 290.34 g/mol
InChI Key: VPOUZXBQIURBPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-Methylphenyl)sulfonyl]amino}benzamide, also known as MSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MSA is a small molecule that can be synthesized using various methods, and it has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

2-{[(4-Methylphenyl)sulfonyl]amino}benzamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested as a potential anti-cancer drug. In neuroscience, 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide has been shown to modulate the activity of ion channels and neurotransmitter receptors, and it has been suggested as a potential treatment for neurological disorders such as epilepsy and Parkinson's disease. 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide has also been studied as a tool for drug discovery, as it can be used to screen for compounds that modulate specific targets.

Mechanism of Action

The mechanism of action of 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide is not fully understood, but it is thought to involve the inhibition of specific enzymes or ion channels. 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport. 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
2-{[(4-Methylphenyl)sulfonyl]amino}benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of ion channel activity, and the regulation of pH and ion transport. 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurons, 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in synaptic transmission and neuronal excitability. 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide has also been shown to affect the pH and ion transport in cells, which may contribute to its physiological effects.

Advantages and Limitations for Lab Experiments

2-{[(4-Methylphenyl)sulfonyl]amino}benzamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential applications in various scientific fields. However, 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.

Future Directions

There are several future directions for 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide research, including the development of more efficient synthesis methods, the identification of specific targets and mechanisms of action, and the testing of 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide in animal models and clinical trials. 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide may also be used as a tool for drug discovery, as it can be used to screen for compounds that modulate specific targets. Additionally, the potential applications of 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide in cancer research and neuroscience warrant further investigation.

Synthesis Methods

2-{[(4-Methylphenyl)sulfonyl]amino}benzamide can be synthesized using various methods, including the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzamide in the presence of a base such as triethylamine. Other methods involve the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzoic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The yield of 2-{[(4-Methylphenyl)sulfonyl]amino}benzamide can be improved by using different solvents, temperatures, and reaction times.

properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C14H14N2O3S/c1-10-6-8-11(9-7-10)20(18,19)16-13-5-3-2-4-12(13)14(15)17/h2-9,16H,1H3,(H2,15,17)

InChI Key

VPOUZXBQIURBPE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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